molecular formula C18H25ClO2 B1679855 Norclostebol CAS No. 13583-21-6

Norclostebol

Cat. No. B1679855
CAS RN: 13583-21-6
M. Wt: 308.8 g/mol
InChI Key: OZDDFAQVVGFDJP-YGRHGMIBSA-N
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Description

Norclostebol is a synthetic androgen and anabolic steroid (AAS) that was derived from nandrolone . It is a 4-chloro derivative of testosterone and is significantly stronger than pure testosterone. It is approximately 6.6 times as anabolic while only 40% as androgenic .


Synthesis Analysis

Norclostebol is a synthetic androgen and anabolic steroid (AAS) that was derived from nandrolone . It was described in the literature in 1957 . Norclostebol is also used as an ester, norclostebol acetate (brand name Anabol 4-19) .


Molecular Structure Analysis

The molecular formula of Norclostebol is C18H25ClO2 . Its average mass is 308.843 Da and its monoisotopic mass is 308.154297 Da .


Chemical Reactions Analysis

Norclostebol is a synthetic androgen and anabolic steroid (AAS) that was derived from nandrolone . It is a 4-chloro derivative of testosterone .


Physical And Chemical Properties Analysis

The molecular formula of Norclostebol is C18H25ClO2 . Its average mass is 308.843 Da and its monoisotopic mass is 308.154297 Da .

Scientific Research Applications

1. Applications in Veterinary Medicine and Animal Research

  • Illicit Use in Cattle: 19-Norchlorotestosterone acetate, also known as Norclostebol acetate, has been identified in the European black market for use in breeding animals. Studies involving bovine subjects have examined the structure of main excreted urinary metabolites after the administration of Norclostebol acetate. This research highlights its potential misuse in veterinary applications (Bizec et al., 2006).

2. Role in Drug Discovery and Pharmaceutical Research

  • Historical Perspective on Drug Discovery: While not directly focusing on Norclostebol, research in drug discovery has evolved significantly, influenced by molecular biology and the advent of genomic sciences. This broader context is crucial for understanding how drugs like Norclostebol are developed and their place in the pharmaceutical industry (Drews, 2000).

3. Investigating the Effects of Compounds on Biological Processes

  • Plant Growth and Physiological Research: Plant growth retardants from various structures, including norbornanodiazetine and imidazole, are increasingly used in physiological research. These retardants provide insights into the regulation of terpenoid metabolism, relevant to phytohormones and sterols. This area of research could be indirectly related to compounds like Norclostebol, which are part of the broader steroid family (Grossmann, 1990).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDDFAQVVGFDJP-YGRHGMIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016377
Record name Norclostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norclostebol

CAS RN

13583-21-6
Record name Norclostebol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13583-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norclostebol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013583216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norclostebol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCLOSTEBOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI1001O2DI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
N Van Hoof, K De Wasch, S Poelmans, D Bruneel… - Chromatographia, 2004 - Springer
… Although the anabolic steroid norchlorotestosterone (norclostebol) has been, or can be, misused … model to study the metabolism of the anabolic steroid norclostebol acetate. The meta- …
Number of citations: 6 link.springer.com
SH Cho, HJ Park, JH Lee, JA Do, S Heo, JH Jo… - … of Pharmaceutical and …, 2015 - Elsevier
Anabolic–androgenic steroids (AASs) have been illegally used in counterfeit drugs to improve the performance of athletes. In addition, AASs have been used for cosmetic purpose by …
Number of citations: 50 www.sciencedirect.com
K De Wasch, S Poelmans, T Verslycke, C Janssen… - Analytica Chimica …, 2002 - Elsevier
… norclostebol that can be formed after hydrolysis of the acetate. After exposure to norclostebolacetate, the extract was examined for mass traces of norclostebol (… of norclostebol …
Number of citations: 30 www.sciencedirect.com
B Le Bizec, N Van Hoof, D Courtheyn, I Gaudin… - The Journal of Steroid …, 2006 - Elsevier
… -3-one, trivially named 19-norclostebol acetate or 4-chloro-19-… 19-nortestosterone acetate (norclostebol acetate, NClTA) was … there is no knowledge of norclostebol acetate metabolism. …
Number of citations: 6 www.sciencedirect.com
OJ Pozo, P Van Eenoo, K Deventer… - … Journal Devoted to …, 2008 - Wiley Online Library
… For norclostebol, an additional loss of HCl was observed due … (19-nortestosterone and norclostebol) even without the presence … In the case of norclostebol, the loss of 72 Da showed an …
PR Kootstra, PW Zoontjes, EF Van Tricht, SS Sterk - Analytica chimica acta, 2007 - Elsevier
… includes 17α-methyl-5β-androstane-3α, 17β-diol (MEAD I), the metabolite of methyltestosterone [10] and 4-chloro-17α hydroxy-19-norandrostane-3-one a metabolite of norclostebol. A …
Number of citations: 38 www.sciencedirect.com
MD Krasowski, D Drees, CS Morris, J Maakestad… - BMC clinical …, 2014 - Springer
Background Immunoassays are widely used in clinical laboratories for measurement of plasma/serum concentrations of steroid hormones such as cortisol and testosterone. …
Number of citations: 170 link.springer.com
F Guan, CE Uboh, LR Soma, Y You… - Journal of mass …, 2010 - Wiley Online Library
… Product ion spectra of nandrolone, norandrostenedione, normethandrolone, norclostebol, … [19] With a chlorine atom substitution at the C-4 position, norclostebol yielded a major …
Y Zhang, X Wu, W Wang, J Huo, J Luo, Y Xu… - Journal of Pharmaceutical …, 2022 - Elsevier
In recent years, anabolic androgenic steroids (AASs) have been frequently detected as undeclared ingredients in dietary supplements, where the adverse analytical findings (AAFs) …
Number of citations: 14 www.sciencedirect.com
M Báthori, N Tóth, A Hunyadi, Á Márki… - Current medicinal …, 2008 - ingentaconnect.com
Phytoecdysteroids are structural analogs of the insect molting hormone ecdysone. Plants comprise rich sources of ecdysteroids in high concentration and with broad structural diversity. …
Number of citations: 240 www.ingentaconnect.com

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